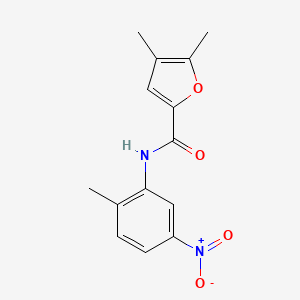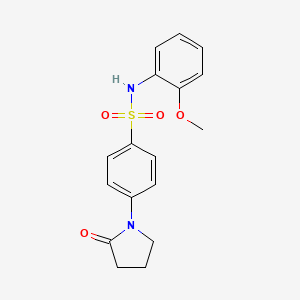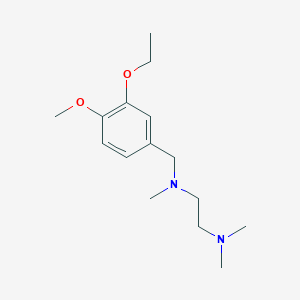![molecular formula C18H19N3O4 B5855239 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as MNPA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to act through the inhibition of various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects, which could have potential applications in the treatment of various diseases. However, one of the limitations of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide in animal models and clinical trials.
Synthesemethoden
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)aniline, followed by the addition of 3-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. The synthesis method has been optimized to yield high purity and high yields of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-12-14(6-7-16(13)21(23)24)18(22)19-15-4-2-3-5-17(15)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOVWSOROREQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)